BenchChemオンラインストアへようこそ!

Netagen

Lipid Metabolism Oral Contraceptives Pharmacology

Netagen (CAS 62057-27-6) is a fixed-dose combination of the endogenous estrogen 17β-estradiol (E2) and the progestin norethisterone (NET). It was developed as an oral contraceptive and is characterized by its use of a nonalkylated, 'natural' estrogen component, distinguishing it from conventional oral contraceptives which utilize 17-C-alkylated estrogens such as ethinylestradiol.

Molecular Formula C38H50O4
Molecular Weight 570.8 g/mol
CAS No. 62057-27-6
Cat. No. B1242753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNetagen
CAS62057-27-6
Synonymsnetagen
Molecular FormulaC38H50O4
Molecular Weight570.8 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
InChIInChI=1S/C20H26O2.C18H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h1,12,15-18,22H,4-11H2,2H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t15-,16+,17+,18-,19-,20-;14-,15-,16+,17+,18+/m01/s1
InChIKeyRVXHNBHNODFRPZ-JBOOOYMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Netagen (CAS 62057-27-6): A Nonalkylated Estrogen-Progestin Combination for Specialized Research Applications


Netagen (CAS 62057-27-6) is a fixed-dose combination of the endogenous estrogen 17β-estradiol (E2) and the progestin norethisterone (NET) [1][2]. It was developed as an oral contraceptive and is characterized by its use of a nonalkylated, 'natural' estrogen component, distinguishing it from conventional oral contraceptives which utilize 17-C-alkylated estrogens such as ethinylestradiol [3]. This structural difference is the basis for its distinct pharmacological and metabolic profile, making it a critical reference compound in studies of hormonal contraception, lipid metabolism, and estrogen pharmacology [4].

Why Generic Substitution Fails: The Non-Interchangeable Pharmacology of Netagen's Estrogen Component


Substituting Netagen with a combination containing a 17-C-alkylated estrogen like ethinylestradiol is pharmacologically invalid. The 17α-ethinyl group, absent in Netagen's 17β-estradiol, dramatically alters hepatic metabolism and receptor interactions [1]. This single structural modification leads to divergent effects on liver proteins, lipid profiles, and the coagulation cascade [2]. Consequently, Netagen and its alkylated counterparts cannot be considered interchangeable for research or clinical applications that are sensitive to these metabolic and hematological endpoints.

Netagen Evidence Guide: Head-to-Head Quantitative Differentiation from Alkylated-Estrogen Comparators


Superior Triglyceride Profile: Netagen Does Not Elevate Serum Triglycerides Unlike Its Alkylated Comparator

In a direct head-to-head comparative study, treatment with Netagen (17β-estradiol/norethisterone) resulted in no change in triglyceride content across serum and all lipoprotein fractions. In contrast, the comparator, Netasyn (ethinylestradiol/norethisterone), which differs only by having an alkylated estrogen, caused a significant increase in serum and lipoprotein triglyceride content [1].

Lipid Metabolism Oral Contraceptives Pharmacology

Absence of Alkylation-Specific Lecithin Fatty Acid Redistribution

A direct comparative study showed that Netagen treatment did not alter the 1-position fatty acid composition of serum lecithin. In contrast, the comparator Netasyn caused a distinct redistribution pattern, characterized by an increase in palmitic acid and a concomitant decrease in stearic acid [1]. This pattern is a known metabolic signature of 17-C-alkylated steroids and is linked to their capacity to inhibit liver excretory function [2].

Lipid Metabolism Phospholipids Oral Contraceptives

Contraceptive Efficacy and Tolerability Profile in a Direct Comparative Trial

In a triple-blind clinical trial of 215 women over 2051 cycles, Netagen 403 (4 mg E2/3 mg NET) demonstrated a distinct safety and tolerability profile compared to the alkylated estrogen comparator Netasyn (50 µg EE/3 mg NET) [1]. While both prevented pregnancy (no pregnancies reported), the reasons for discontinuation differed, offering insights into their comparative side effect profiles. Discontinuation in the Netagen 403 group was due to amenorrhea and weight gain, whereas in the Netasyn group, it was due to nausea and weight gain [1].

Contraception Clinical Trial Safety

Optimizing Research with Netagen: Key Application Scenarios Based on Evidence-Based Differentiation


Investigating Estrogen-Specific Effects on Lipid and Hepatic Metabolism

Netagen is the ideal active comparator in studies designed to isolate and quantify the metabolic effects of 17-C-alkylated estrogens like ethinylestradiol. By using Netagen as a nonalkylated control, researchers can definitively attribute observed changes in triglyceride levels and lecithin fatty acid composition to the alkylation moiety, thereby advancing the mechanistic understanding of oral contraceptive-induced metabolic changes [1].

Mechanistic Studies of Contraceptive-Related Adverse Events

The distinct clinical discontinuation profile of Netagen—associated with amenorrhea rather than the nausea seen with its alkylated comparator—makes it a valuable tool for researchers aiming to dissect the biological mechanisms underlying specific contraceptive side effects. Studies comparing Netagen and Netasyn can help delineate estrogen-dependent pathways involved in gastrointestinal versus menstrual adverse events [2].

Reference Standard for Nonalkylated Estrogen-Containing Formulation Development

For pharmaceutical scientists developing new oral contraceptives or hormone therapies with a favorable metabolic profile, Netagen serves as a historical and pharmacological benchmark. Its documented lack of effect on serum triglycerides and lecithin fatty acid composition [1] provides a validated target profile for new nonalkylated estrogen formulations aiming to minimize adverse metabolic outcomes.

Quote Request

Request a Quote for Netagen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.